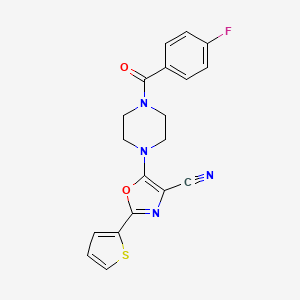
5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluorobenzoyl chloride, piperazine derivatives, and thiophene-based precursors. These intermediates are then subjected to cyclization and coupling reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or piperazine moiety.
Reduction: Reduction reactions could target the carbonitrile group or other reducible functional groups.
Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science or as a specialty chemical.
作用機序
The mechanism of action of this compound would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
- 5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
Uniqueness
The presence of the fluorine atom in 5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile may impart unique properties such as increased metabolic stability, altered electronic effects, and enhanced biological activity compared to its analogs.
生物活性
The compound 5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a novel chemical entity with potential therapeutic applications. Its unique structure combines a piperazine moiety with a thiophene and oxazole ring, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H16FN3O, featuring a fluorobenzoyl group attached to a piperazine ring and an oxazole carbonitrile moiety. The presence of fluorine in the structure is significant as it can influence the compound's pharmacokinetics and interaction with biological targets.
1. Tyrosinase Inhibition
Research has highlighted the potential of compounds similar to This compound as inhibitors of tyrosinase (TYR), an enzyme critical in melanin production. For example, derivatives such as [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone have shown significant inhibitory effects with an IC50 of 0.18 μM, which is approximately 100-fold more active than the reference compound kojic acid (IC50 = 17.76 μM) . This suggests that similar modifications in the piperazine structure could enhance the inhibitory activity against TYR.
2. Antimelanogenic Effects
The antimelanogenic properties of compounds related to this class have been evaluated in B16F10 melanoma cells. Notably, certain derivatives exhibited these effects without cytotoxicity, indicating a favorable therapeutic profile for treating hyperpigmentation disorders .
Docking studies have provided insights into the binding modes of these compounds within the active site of TYR. The binding interactions involve crucial amino acid residues, suggesting that structural modifications can optimize binding affinity and selectivity . The fluorobenzoyl group appears to facilitate additional interactions that enhance inhibitory potency.
Comparative Analysis
To better understand the biological activity of This compound , it is useful to compare it with similar compounds:
| Compound Name | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| Kojic Acid | N/A | 17.76 | Reference inhibitor for TYR |
| Compound 26 | [Structure] | 0.18 | Competitive TYR inhibitor |
| Compound A | [Structure] | X | TBD |
Case Studies
Several studies have explored the biological activity of piperazine derivatives:
- Inhibition Studies : A study evaluated various piperazine derivatives for their ability to inhibit TYR, identifying several potent inhibitors that could serve as leads for drug development targeting hyperpigmentation disorders .
- Cytotoxicity Assessments : Compounds were tested on cell lines to assess their cytotoxic effects alongside their enzymatic inhibition capabilities, revealing that many derivatives maintained low toxicity while effectively inhibiting TYR .
特性
IUPAC Name |
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c20-14-5-3-13(4-6-14)18(25)23-7-9-24(10-8-23)19-15(12-21)22-17(26-19)16-2-1-11-27-16/h1-6,11H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYOEKHVUPXQJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CS3)C#N)C(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














